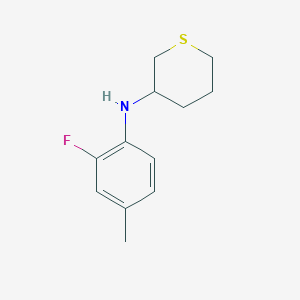

N-(2-fluoro-4-methylphenyl)thian-3-amine

Description

N-(2-Fluoro-4-methylphenyl)thian-3-amine is a sulfur-containing heterocyclic compound featuring a thiane (hexamethylene sulfide) core with an amine group at the 3-position. The aromatic substituent, a 2-fluoro-4-methylphenyl group, introduces distinct electronic and steric properties.

Properties

Molecular Formula |

C12H16FNS |

|---|---|

Molecular Weight |

225.33 g/mol |

IUPAC Name |

N-(2-fluoro-4-methylphenyl)thian-3-amine |

InChI |

InChI=1S/C12H16FNS/c1-9-4-5-12(11(13)7-9)14-10-3-2-6-15-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3 |

InChI Key |

WXCHFISWYHFSPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2CCCSC2)F |

Origin of Product |

United States |

Preparation Methods

Reaction Setup and Catalytic System

A representative procedure involves reacting a brominated thian derivative (e.g., 3-bromothian) with (2-fluoro-4-methylphenyl)boronic acid in the presence of PdCl₂(dppf)·CH₂Cl₂ (0.5–1 mol%) and a base such as sodium carbonate (2 M aqueous solution) in dimethoxyethane (DME) at 80–100°C for 12–24 hours. The reaction proceeds via oxidative addition of the bromothian to palladium, transmetallation with the boronic acid, and reductive elimination to form the carbon-carbon bond.

Optimization Insights

- Solvent Effects : Polar aprotic solvents like DME enhance catalytic activity by stabilizing the palladium intermediate.

- Temperature Control : Reactions performed under microwave irradiation (120°C for 10–12 minutes) achieve higher yields (75–85%) compared to conventional heating.

- Purification : Reverse-phase HPLC is critical for isolating the product from unreacted boronic acid and palladium residues.

Reductive Amination of Thian-3-One

Reductive amination offers an alternative pathway by reducing an imine intermediate formed between thian-3-one and 2-fluoro-4-methylaniline.

Synthetic Procedure

Advantages and Limitations

- Advantages : High functional group tolerance and mild conditions (yields: 65–75%).

- Limitations : Competing over-reduction or enamine formation may occur without precise stoichiometry.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Catalyst/Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromothian, (2F4MePh)B(OH)₂ | PdCl₂(dppf)·CH₂Cl₂ | 75–85 | ≥95 |

| Nucleophilic Substitution | 3-Fluorothian, 4-MeAniline | Cs₂CO₃, DMSO | 60–70 | 90 |

| Reductive Amination | Thian-3-one, 2F4MeAniline | NaBH₃CN, HCl | 65–75 | 85 |

Key Observations :

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom on the aromatic ring enables substitution reactions under specific conditions. The methyl group at the para position activates the ring toward electrophilic and nucleophilic attacks.

Mechanistic Insights :

-

Fluorine acts as a leaving group due to its high electronegativity, facilitating attack by nucleophiles (e.g., amines, thiols) under basic conditions.

-

The methyl group enhances ring activation via inductive effects, directing substitution to the ortho and para positions relative to itself.

Oxidation of the Thian Ring

The sulfur atom in the thian ring can undergo oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Key Observations :

-

Sulfoxide formation occurs selectively with milder oxidants like H₂O₂, while sulfones require stronger agents like mCPBA .

-

Oxidation alters the ring’s electronic properties, potentially enhancing biological activity.

Cross-Coupling Reactions

The aromatic amine and fluorine substituent enable participation in metal-catalyzed coupling reactions.

Structural Impact :

-

Coupling introduces aryl or heteroaryl groups, diversifying the compound’s applications in drug discovery .

Acylation and Alkylation of the Amine Group

The secondary amine undergoes standard acylation and alkylation reactions.

Applications :

-

Acylated derivatives show improved metabolic stability, while alkylated analogs enhance lipophilicity for membrane penetration .

Ring-Opening Reactions

The thian ring can undergo ring-opening under acidic or reductive conditions.

Note : Ring-opening expands synthetic utility for generating thiols or alkanes with retained aromatic functionality .

Scientific Research Applications

N-(2-fluoro-4-methylphenyl)thian-3-amine is a chemical compound with a thian (sulfur-containing heterocycle) and an aromatic amine structure. The molecular formula is , indicating the presence of fluorine, sulfur, and nitrogen in its structure. It is notable for its potential applications in medicinal chemistry due to the presence of the fluorine atom, which can enhance biological activity and influence pharmacokinetic properties.

Potential Applications

- Medicinal Chemistry The presence of fluorine can enhance biological activity and influence pharmacokinetic properties.

- Building Block N-(3-fluoro-2-methylphenyl)thian-4-amine can be used as a building block for synthesizing more complex molecules.

- Antimicrobial properties Compounds with similar thian structures have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Research on Similar Compounds

- Antiproliferative Effects Studies on fluorinated derivatives showed that compounds similar to N-(3-fluoro-2-methylphenyl)thian-4-amine exhibited potent antiproliferative effects without a biphasic dose-response relationship, indicating a more predictable therapeutic window for potential chemotherapeutic applications.

- Enzyme Interaction Studies Molecular docking studies have indicated that N-(3-fluoro-2-methylphenyl)thian-4-amine interacts favorably with active sites on target enzymes, suggesting that it could serve as a lead compound in the development of new inhibitors for therapeutic use.

N-(3-fluoro-2-methylphenyl)thian-4-amine

This compound can undergo various chemical reactions, including oxidation to form corresponding oxides. It has several applications in scientific research:

- Chemistry Used as a building block for the synthesis of more complex molecules.

- Biology Investigated for its potential biological activities and interactions with biomolecules.

- Medicine Explored for its potential therapeutic properties, although specific applications are still under research.

- Industry Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-methylphenyl)thian-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The structural diversity among analogs primarily arises from variations in the heterocyclic core and aromatic substituents:

- Thiazole/Thiazine: Smaller five- or six-membered rings with nitrogen and sulfur heteroatoms, often associated with antimicrobial activity due to improved π-π stacking and hydrogen-bonding capabilities .

Substituent Effects :

- Halogens : Fluorine (2-F) in the target compound offers strong electronegativity with minimal steric bulk, contrasting with bulkier bromine (4-Br in ) or electron-withdrawing trifluoromethyl (3-CF3 in ).

- Methyl vs. Chlorine : The 4-CH3 group in the target compound may enhance lipophilicity compared to chlorine substituents (e.g., 2-Cl, 4-Cl in ).

Electronic and Steric Effects

- Fluorine vs.

- Methyl Group : The 4-CH3 substituent introduces steric hindrance but may stabilize hydrophobic interactions in target binding pockets.

- Trifluoromethyl (CF3) : In , the CF3 group significantly increases electron withdrawal and lipophilicity, which may reduce solubility compared to the target compound’s balanced substituents.

Physicochemical Properties and Drug-Likeness

- Molecular Weight (MW): The target compound (MW ≈ 225 g/mol) falls within Lipinski’s rule of five (<500 g/mol), contrasting with bulkier analogs like 5-phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine (MW ≈ 401 g/mol, ).

- LogP : Fluorine and methyl groups likely yield a logP ~2.5–3.0, balancing solubility and membrane permeability. Thiazole derivatives (e.g., ) with chlorine substituents may have higher logP values (~3.5), risking solubility issues.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-fluoro-4-methylphenyl)thian-3-amine, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between thian-3-amine derivatives and fluorinated aryl halides. For example, reacting 3-aminothiane with 2-fluoro-4-methylbromobenzene under Pd-catalyzed Buchwald-Hartwig conditions in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours can yield the target compound . Catalyst selection (e.g., Pd(OAc)₂ with Xantphos) and degassing solvents to exclude moisture/O₂ are critical for reproducibility. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine analytical techniques:

- HPLC/GC-MS : Use a C18 column with a methanol/water mobile phase (70:30) and UV detection at 254 nm to assess purity (>95% recommended) .

- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ confirms regiochemistry. Key signals include δ ~6.8–7.2 ppm (aromatic protons), δ ~3.1–3.5 ppm (thian-3-amine CH₂ groups), and δ ~2.3 ppm (methyl group) .

- Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (calculated from C₁₁H₁₃FNS) .

Q. What are the preliminary biological assays suitable for evaluating this compound’s activity?

- Methodological Answer : Screen for antimicrobial or enzyme inhibitory activity using:

- Microdilution Assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) at 1–100 µg/mL in Mueller-Hinton broth .

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., tyrosine kinase targets) with ATP concentrations adjusted to Km values .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) using a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine structures with SHELXL-2018 , focusing on anisotropic displacement parameters and hydrogen bonding (e.g., N–H···S interactions). Compare experimental bond lengths/angles (e.g., C–S = 1.75–1.82 Å) with density functional theory (DFT)-optimized geometries .

Q. How do electronic effects of the 2-fluoro-4-methylphenyl group influence the compound’s reactivity or binding affinity?

- Methodological Answer : Conduct computational studies (e.g., Gaussian 16, B3LYP/6-311++G(d,p)) to map electrostatic potential surfaces and frontier molecular orbitals (HOMO/LUMO). Compare with analogs lacking the fluoro/methyl groups to quantify substituent effects on nucleophilicity or protein-ligand interactions (e.g., via molecular docking with AutoDock Vina) .

Q. What strategies mitigate discrepancies in biological activity data across different studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple assays (e.g., IC₅₀ values) and apply statistical weighting to outliers .

- Orthogonal Assays : Validate enzyme inhibition via SPR (surface plasmon resonance) alongside fluorescence assays to rule out false positives .

- Solubility Correction : Adjust activity metrics using experimentally determined logP (e.g., shake-flask method) to account for bioavailability differences .

Q. How can molecular dynamics (MD) simulations predict the compound’s stability in biological matrices?

- Methodological Answer : Use GROMACS with the CHARMM36 force field to simulate 100-ns trajectories in explicit solvent (water/ethanol). Analyze root-mean-square deviation (RMSD) of the thian-3-amine core and fluorine-moiety interactions with lipid bilayers. Compare free-energy profiles (MM/PBSA) to assess membrane permeability .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s metabolic stability?

- Methodological Answer : Replicate studies under standardized conditions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.